Bienvenue dans la boutique en ligne BenchChem!

[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol

LogP lipophilicity drug design

[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol (CAS 945895-50-1) is a heterocyclic building block belonging to the chloropyrimidine–piperidine–methanol class, with molecular formula C₁₀H₁₄ClN₃O and molecular weight 227.69 g/mol. The compound features a 2-chloropyrimidine core linked via its C4 position to a piperidine ring bearing a hydroxymethyl substituent at the 3-position; its SMILES notation is C1CC(CN(C1)C2=NC(=NC=C2)Cl)CO.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
Cat. No. B13404010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC(=NC=C2)Cl)CO
InChIInChI=1S/C10H14ClN3O/c11-10-12-4-3-9(13-10)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2
InChIKeyCVWIFJDOCGAVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol (CAS 945895-50-1): Physicochemical Identity, Supplier Landscape, and Procurement Baseline


[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol (CAS 945895-50-1) is a heterocyclic building block belonging to the chloropyrimidine–piperidine–methanol class, with molecular formula C₁₀H₁₄ClN₃O and molecular weight 227.69 g/mol . The compound features a 2-chloropyrimidine core linked via its C4 position to a piperidine ring bearing a hydroxymethyl substituent at the 3-position; its SMILES notation is C1CC(CN(C1)C2=NC(=NC=C2)Cl)CO . Commercially, it is available at purities ranging from 95% to 98% (HPLC) from suppliers including Sigma-Aldrich (96%), Chemscene (98%), Leyan (98%), and CymitQuimica (min. 95%), and is classified under GHS06 (Danger, UN 2811, Class 6.1, Packing Group III) . This compound is offered exclusively for research and further manufacturing use and is not intended for direct human application .

Why [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol Cannot Be Replaced by Its 4-yl, 2-yl, or Hydroxyl Analog Positional Isomers Without Altering Synthetic and Physicochemical Outcomes


Within the C₁₀H₁₄ClN₃O isomeric family, three substitution variables—the position of the chlorine on the pyrimidine ring, the attachment point of the piperidine to the pyrimidine, and the location of the hydroxymethyl group on the piperidine ring—create structurally distinct chemical entities with measurably different properties. The target compound ([1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methanol) is uniquely defined by the combination of a C2-Cl leaving group, C4-piperidine attachment, and a 3-hydroxymethyl substituent. The C4-piperidine attachment is significant because nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine occurs preferentially at the C4 position (general reactivity order: C4 > C2) [1], meaning this regioisomer represents the kinetically favored product from the most common synthetic entry point. Substituting the 3-hydroxymethyl for a 4-hydroxymethyl isomer, relocating the chlorine from C2 to C4, or replacing the hydroxymethyl with a hydroxyl group each yields a compound with different LogP, rotatable bond count, hydrogen-bonding geometry, and synthetic derivatization potential. These differences are quantified in Section 3.

[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol: Quantitative Comparator Evidence for Scientific Procurement Decisions


Lipophilicity (LogP) Differentiation: 3-yl Methanol vs. 4-Chloropyrimidin-2-yl,2-yl Methanol Isomer

The target compound exhibits a computed LogP of 1.3387, compared to 1.84 for the (1-(4-chloropyrimidin-2-yl)piperidin-2-yl)methanol isomer (CAS 1261229-70-2) . The approximately 0.5 log unit difference indicates the target compound is moderately less lipophilic. In drug discovery, a ΔLogP of 0.5 can meaningfully influence aqueous solubility, membrane permeability, and plasma protein binding, making the target compound a preferred starting point when balanced hydrophilicity is desired.

LogP lipophilicity drug design permeability ADME

Rotatable Bond Count and Conformational Flexibility: 3-yl vs. 4-yl Piperidine Methanol Positional Isomers

The target compound has 2 rotatable bonds, compared to 0 rotatable bonds reported for the 4-yl positional isomer [1-(2-chloropyrimidin-4-yl)piperidin-4-yl]methanol (CAS 954228-21-8) . The presence of rotatable bonds in the 3-yl isomer arises from the exocyclic hydroxymethyl group at the meta-like 3-position of the piperidine ring, whereas the 4-yl isomer places the hydroxymethyl at the para-like 4-position, resulting in a more symmetric and conformationally restricted structure. Greater conformational flexibility can facilitate induced-fit binding to protein targets, an important consideration when the building block is intended for elaboration into bioactive molecules.

conformational flexibility rotatable bonds target engagement entropy molecular recognition

Regiochemical Identity and Synthetic Accessibility Advantage: C4-Piperidine Substitution via Preferential SNAr Reactivity

The target compound features piperidine attached at the C4 position of the 2-chloropyrimidine ring. Extensive literature establishes that nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on 2,4-dichloropyrimidine proceed with general reactivity order C4 > C2 [1][2]. This C4-preference means that when synthesizing chloropyrimidine–piperidine–methanol building blocks from 2,4-dichloropyrimidine, the target regioisomer (piperidine at C4) is the kinetically favored product. The C4 selectivity minimizes competing C2-substitution and simplifies product isolation compared to the alternative C2-piperidine regioisomer, which would require more stringent regiochemical control or alternative synthetic routes.

regioselectivity SNAr nucleophilic aromatic substitution 2,4-dichloropyrimidine synthetic accessibility

C2-Chlorine as a Synthetic Handle: Sequential Functionalization Potential Compared to Non-Halogenated Analogs

The target compound retains a chlorine atom at the C2 position of the pyrimidine ring after piperidine installation at C4. This C2-Cl bond is susceptible to further nucleophilic aromatic substitution (SNAr), with 2-chloropyrimidine documented to be 10¹⁴–10¹⁶ times more reactive than chlorobenzene in SNAr reactions . The C2-Cl therefore serves as a versatile synthetic handle for sequential diversification—enabling introduction of amines, alkoxides, or thiolates as a second diversity element. This is in contrast to non-halogenated piperidino-pyrimidine analogs (e.g., 2-amino or 2-alkyl derivatives) which lack this orthogonal reactive site. Under microwave irradiation, SNAr on 2-chloropyrimidines proceeds with yields up to 99% within minutes [1], underscoring the practical synthetic utility of the C2-Cl handle.

leaving group SNAr sequential functionalization building block medicinal chemistry

Piperidino–Pyrimidine Scaffold Relevance: Patent-Backed Application Scope in Kinase and TLR7/8 Modulator Programs

Piperidino–pyrimidine derivatives, the structural class to which the target compound belongs, are explicitly claimed in multiple patent families as kinase inhibitors (PIM, PI3K, JAK, IGF-1R, ALK) and as toll-like receptor (TLR7/8) modulators for viral infections and immune disorders [1][2]. Janssen Sciences Ireland has filed extensive patent applications (e.g., US9133192B2, EP2812331, EA-033907-B1) covering piperidino–pyrimidine derivatives for TLR-mediated indications [1]. Additionally, the chloropyrimidine scaffold has been validated as a covalent kinase inhibitor warhead, with 2,5-dichloropyrimidine derivatives shown to engage cysteine residues (e.g., Cys440 of MSK1) via SNAr mechanism [3]. While the target compound itself lacks published biological IC₅₀ data, its structural framework maps directly onto these patent-disclosed pharmacophores, positioning it as a privileged intermediate for medicinal chemistry campaigns in these target classes.

kinase inhibitor TLR7 TLR8 immunomodulator patent landscape

Recommended Procurement and Application Scenarios for [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase-Focused Library Synthesis Requiring Sequential SNAr Diversification

The target compound is optimally suited as a core scaffold for kinase inhibitor library construction where two sequential SNAr steps are planned. The pre-installed piperidine at C4 (the kinetically favored substitution position on 2,4-dichloropyrimidine [1]) leaves the reactive C2-Cl available for introduction of a second diversity element (amine, alkoxide, or thiolate nucleophile). The 3-hydroxymethyl group provides an additional derivatization handle (oxidation to aldehyde/carboxylic acid, esterification, or etherification). This three-point diversification strategy (C4-piperidine fixed, C2 variable, 3-CH₂OH variable) is consistent with the piperidino–pyrimidine scaffold claimed in kinase inhibitor patents . Researchers should select this 3-yl isomer over the 4-yl isomer when greater conformational flexibility (2 vs. 0 rotatable bonds ) is desired for induced-fit target engagement.

Immuno-Oncology and Antiviral Research: TLR7/8 Modulator Intermediate

Piperidino–pyrimidine derivatives are explicitly claimed by Janssen as TLR7/8 modulators for the treatment of viral infections (including hepatitis B) and immune disorders [1]. The target compound's 2-chloropyrimidine–piperidine–methanol architecture maps onto the generic scaffold of Formula (I) in these patent families. The C2-Cl leaving group enables late-stage diversification to explore TLR7 vs. TLR8 selectivity, a critical parameter in agonist design. The moderate LogP (1.3387) positions this building block favorably for generating lead-like compounds within Lipinski Rule-of-Five space, compared to more lipophilic isomers (e.g., LogP 1.84 for the 4-chloropyrimidin-2-yl,2-yl isomer ).

Covalent Inhibitor Design: Chloropyrimidine as an SNAr-Based Warhead

Chloropyrimidines have been validated as covalent warheads that engage cysteine residues in kinase active sites via SNAr mechanism, as demonstrated for MSK1 CTKD (Cys440 targeting by 2,5-dichloropyrimidine derivatives) [1]. The target compound's C2-Cl position, with documented SNAr reactivity 10¹⁴–10¹⁶ times greater than chlorobenzene , provides a latent electrophilic warhead that can be exploited for covalent inhibitor design. The 3-hydroxymethyl substituent offers a solvent-exposed vector for modulating physicochemical properties without interfering with the warhead's reactivity. This compound should be prioritized over non-halogenated piperidino–pyrimidine analogs when covalent target engagement is the desired mechanism of action.

Chemical Biology: Bifunctional Probe and PROTAC Intermediate Synthesis

The presence of three chemically distinct functional groups—a C2-Cl electrophile, a tertiary amine (piperidine N), and a primary alcohol (3-CH₂OH)—makes this compound a versatile trifunctional building block for constructing bifunctional molecules such as PROTACs (proteolysis-targeting chimeras) or chemical probes. The C2 position can be elaborated with a target-protein-binding ligand via SNAr, while the 3-hydroxymethyl group can be functionalized with an E3 ligase recruiter through ester or ether linkages. The 2 rotatable bonds of the 3-yl isomer [1] provide greater conformational flexibility for optimizing the linker geometry between the two warheads compared to the more rigid 4-yl positional isomer. This scenario leverages all three differentiating features established in Section 3: C4-regiochemistry, rotatable bond count, and orthogonal reactivity.

Quote Request

Request a Quote for [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.